3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of new drugs with therapeutic properties.
The synthesis and characterization of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole have been explored in various scientific studies. It is often synthesized through methods that involve the reaction of piperazine derivatives with phenyl and oxadiazole precursors.
This compound can be classified as:
The synthesis of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following methods:
The synthesis may require specific conditions such as:
Key molecular data include:
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can participate in various chemical reactions such as:
The reactions may require:
The mechanism of action for compounds like 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole often involves:
Research indicates that similar compounds exhibit activities such as:
Key physical properties include:
Chemical properties include:
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole has potential applications in various fields:
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, who classified it as "furo[ab1]diazole" [1]. Despite its early discovery, significant pharmacological interest emerged only in the 1960s, when researchers observed its propensity for photochemical rearrangements into other bioactive heterocyclic systems [1] [3]. This period marked the advent of Oxolamine (Figure 1), the first 1,2,4-oxadiazole-containing drug commercialized as a cough suppressant, validating the scaffold’s therapeutic relevance [3] [6].
The 1980s–2000s witnessed systematic exploration of the ring’s bioisosteric properties. As a metabolically stable surrogate for esters and amides, 1,2,4-oxadiazole resists hydrolytic cleavage while maintaining hydrogen-bonding capacity—a critical advantage in optimizing drug pharmacokinetics [6] [8]. Modern drug discovery has leveraged this, yielding FDA-approved agents like Ataluren (treatment for Duchenne muscular dystrophy) and Pleconaril (antiviral), both featuring 3,5-disubstituted 1,2,4-oxadiazole cores [3] [6]. Natural products such as Quisqualic acid (a neurotransmitter analog) and marine alkaloids Phidianidines A/B (cytotoxic agents) further underscore the scaffold’s biological versatility [3] [6].
Table 1: Approved Drugs Featuring 1,2,4-Oxadiazole Pharmacophores
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Oxolamine | Antitussive | 3,5-Diaryl substitution |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitroaryl)-5-fluorobenzyl |
Pleconaril | Antiviral (Picornavirus) | 3-Trifluoromethyl-5-arylalkyl |
Fasiplon | Anxiolytic | 3-Pyridyl-5-(piperazinylmethyl) |
Prenoxdiazine | Cough suppressant | 3,5-Bis(aryloxyalkyl) |
Piperazine—a six-membered heterocycle with two nitrogen atoms—serves as a molecular "spacer" that fine-tunes physicochemical and target-binding properties. Its conformational flexibility enables optimal positioning of pharmacophores within biological targets, while its basic nitrogen (pKa ~9.8) facilitates salt formation, enhancing aqueous solubility and bioavailability [1] [7]. In CNS drugs, piperazine bridges blood-brain barriers; in antimicrobials, it modulates membrane penetration [3] [9].
Structurally, piperazine’s hydrogen-bonding capability allows interactions with Asp/Glu residues in binding pockets. For example, in serotonin receptors, piperazine forms salt bridges with conserved aspartate residues, explaining its prevalence in antipsychotics (e.g., Fasiplon) [6]. Hybridization with 1,2,4-oxadiazole amplifies this effect: the oxadiazole’s electron-deficient ring acts as a hydrogen-bond acceptor, while piperazine’s protonated nitrogen serves as a donor, creating dual-point recognition motifs [7] [9].
Table 2: Pharmacological Roles of Piperazine in Approved Drugs
Role | Example Drug | Biological Target | Effect |
---|---|---|---|
Solubility modulator | Fasiplon | GABAA receptor | Enhanced oral bioavailability |
Bioavailability enhancer | Butalamine | Vasodilator | Improved tissue distribution |
Target affinity booster | N/A | Kinase domains, GPCRs | Salt bridges with acidic residues |
Conformational director | Oxolamine | Cough reflex sensors | Optimal pharmacophore orientation |
The fusion of 1,2,4-oxadiazole and piperazine generates multifunctional pharmacophores with enhanced target engagement. Computational analyses reveal that 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole exemplifies this synergy: the phenyl ring at C3 provides hydrophobic contacts, the oxadiazole accepts hydrogen bonds, and the piperazine tail enables electrostatic interactions [4] [6]. This architecture is particularly effective against structurally complex targets like kinases and G-protein-coupled receptors (GPCRs).
In anticancer hybrids, the piperazine-linked oxadiazole scaffold induces G2/M cell cycle arrest. For instance, compound 5w (an imidazole-oxadiazole-piperazine hybrid) downregulates cyclin B1/CDK1 by 60–80% in breast cancer cells (MDA-MB-231) at 10 μM, correlating with apoptosis [4]. Against MRSA, hybrid 12 (MIC = 2 μM) synergizes with oxacillin (FIC index = 0.396), disrupting mecA gene expression in the bacterial mec operon [7]. Molecular docking confirms dual binding: oxadiazole anchors to PBP2a’s allosteric site, while piperazine interacts with Asp434, preventing cell wall biosynthesis [7] [9].
Table 3: Design Strategies for 1,2,4-Oxadiazole-Piperazine Hybrids
Hybridization Strategy | Biological Outcome | Mechanistic Insight |
---|---|---|
3-Aryl-5-(piperazinylmethyl) | Anticancer (G2/M arrest) | CDK1/Cyclin B1 downregulation; ID protein inhibition [4] |
Indole-C5 tether | Anti-MRSA (bactericidal) | Suppression of mecA; PBP2a binding [7] |
N-Mannich base derivatives | Anti-inflammatory (COX-2 inhibition) | Selective COX-2 binding (IC50 < 1 μM) [6] [10] |
Appendix: Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7